N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide
Description
N-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide is a structurally complex compound featuring a piperazine core substituted with a 2-fluorophenyl group, a sulfonyl-linked ethyl chain, and a 2-naphthamide moiety. Piperazine derivatives are frequently explored in medicinal chemistry for their CNS activity, and the fluorophenyl substituent could modulate metabolic stability and receptor selectivity .
Synthetically, this compound likely involves coupling a piperazine sulfonate intermediate with 2-naphthoyl chloride under conditions similar to those described in , where a related naphthamide derivative was synthesized via reaction with 2-naphthoyl chloride in dichloromethane with triethylamine as a base .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S/c24-21-7-3-4-8-22(21)26-12-14-27(15-13-26)31(29,30)16-11-25-23(28)20-10-9-18-5-1-2-6-19(18)17-20/h1-10,17H,11-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETKPTPKOWVQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile employed .
Scientific Research Applications
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and the fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The sulfonyl ethyl chain and naphthamide moiety contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Piperazine Substituents
- Target Compound: 2-Fluorophenyl on piperazine.
- N-(4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butyl)-2-naphthamide () : Features a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group is strongly electron-withdrawing and lipophilic, which may enhance blood-brain barrier penetration compared to the target compound’s fluorophenyl group .
Linker Chain
Amide/Aryl Modifications
- N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (): Acetamide group instead of naphthamide.
Intermolecular Interactions
- Target Compound : The sulfonyl group may participate in hydrogen bonding (e.g., S=O⋯H-N), as seen in ’s C-H⋯O interactions . The naphthamide’s aromatic system could engage in π-π stacking, similar to biphenyl derivatives in .
- Compound (2g) : Naphthalene moiety enables robust π-π interactions, comparable to the target compound’s naphthamide .
Biological Activity
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide is a complex organic compound that has drawn attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, molecular targets, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, a sulfonyl group, and a naphthamide moiety, which contribute to its unique chemical properties. The presence of the fluorophenyl group enhances its binding affinity to various biological targets. The molecular formula is .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with G-protein-coupled receptors (GPCRs), which are pivotal in signal transduction pathways.
- Enzyme Inhibition : It has been noted for its potential to inhibit enzymes involved in inflammatory pathways and cancer progression.
- Modulation of Signaling Pathways : The compound may influence pathways related to inflammation, cell proliferation, and apoptosis .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound:
Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of this compound, researchers found that the compound significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent.
Study 2: Antitumor Activity
Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it inhibited cell proliferation effectively, with an IC50 value of approximately 30 µM across multiple tested lines.
Study 3: Enzyme Inhibition
The compound was also evaluated for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. The study demonstrated that it could reduce tyrosinase activity significantly, making it a candidate for further development in skin-related therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
